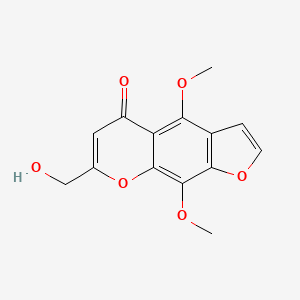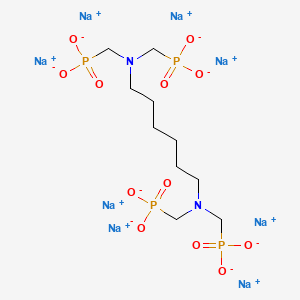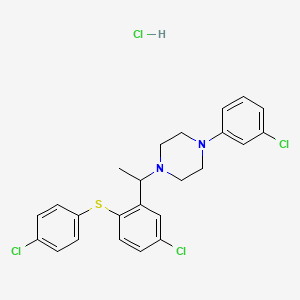
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the thioether linkage: This step involves the reaction of 5-chloro-2-iodophenyl with 4-chlorothiophenol in the presence of a base such as potassium carbonate and a palladium catalyst.
Alkylation: The resulting compound is then subjected to alkylation using an appropriate alkylating agent to introduce the ethyl group.
Piperazine ring formation: The final step involves the reaction of the intermediate with 3-chlorophenylpiperazine in the presence of a suitable solvent and catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Compounds with different functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-fluorophenyl)piperazine hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-bromophenyl)piperazine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride is unique due to its specific arrangement of chlorine atoms and the presence of a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
112446-61-4 |
|---|---|
Molekularformel |
C24H24Cl4N2S |
Molekulargewicht |
514.3 g/mol |
IUPAC-Name |
1-[1-[5-chloro-2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-(3-chlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C24H23Cl3N2S.ClH/c1-17(28-11-13-29(14-12-28)21-4-2-3-19(26)15-21)23-16-20(27)7-10-24(23)30-22-8-5-18(25)6-9-22;/h2-10,15-17H,11-14H2,1H3;1H |
InChI-Schlüssel |
WZEPWAOWPVWBAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC(=CC=C4)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


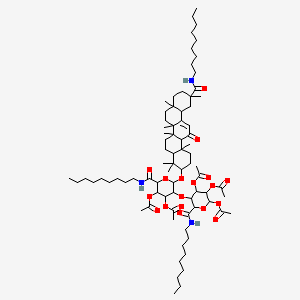

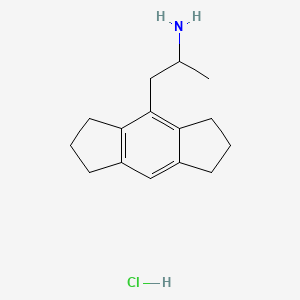
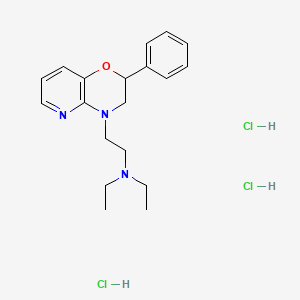
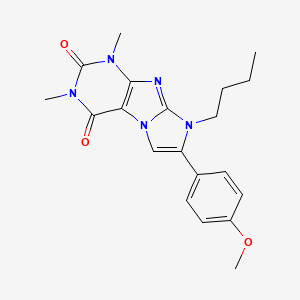
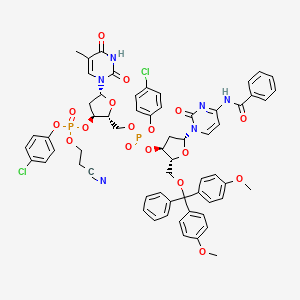
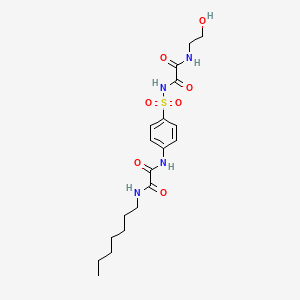
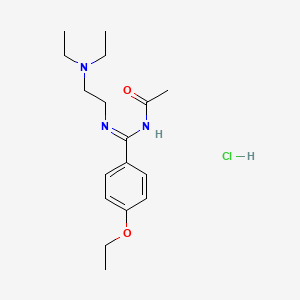
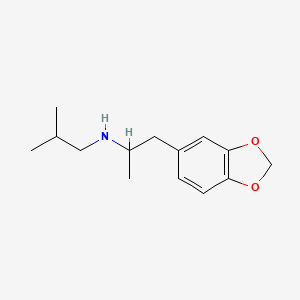

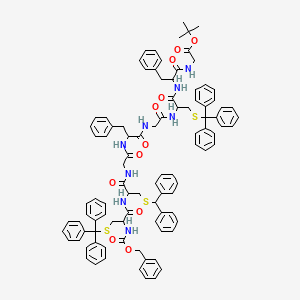
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
